4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline
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Overview
Description
4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline typically involves multiple steps. One common method starts with the preparation of 2-methyl-8-phenoxyquinoline, which is then chlorinated to introduce the chloro groups at the 4 and 3 positions. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the chloro groups can lead to the formation of corresponding ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino or thio derivatives of quinoline.
Oxidation: Quinoline N-oxides.
Reduction: Ethyl-substituted quinoline derivatives.
Scientific Research Applications
4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral, antibacterial, and anticancer properties.
Chemical Biology: Used as a probe to study biological pathways involving quinoline derivatives.
Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound can interfere with DNA synthesis or protein function, leading to cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(2-chloroethyl)-2-quinolylmethylacetate
- 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline
- 2-Chloro-6-methylquinoline-3-carbaldehyde
Uniqueness
4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline is unique due to the presence of both chloroethyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c1-12-14(10-11-19)17(20)15-8-5-9-16(18(15)21-12)22-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDZODXHPHLEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)OC3=CC=CC=C3)Cl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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